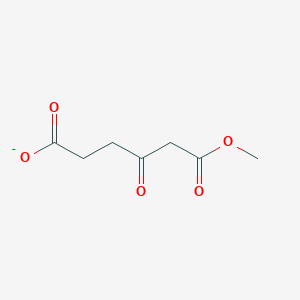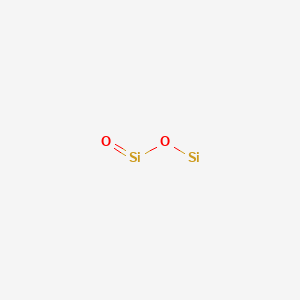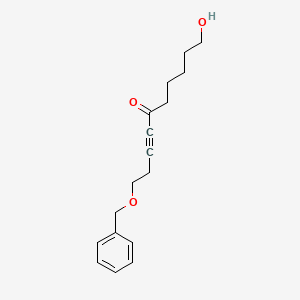![molecular formula C18H20N2OS B12577536 Acetamide, N-[4-(10H-phenothiazin-10-yl)butyl]- CAS No. 586966-23-6](/img/structure/B12577536.png)
Acetamide, N-[4-(10H-phenothiazin-10-yl)butyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(10H-phénothiazin-10-yl)butyl]acétamide est un composé qui appartient à la classe des phénothiazines. Les phénothiazines sont connues pour leurs diverses activités biologiques et ont été largement étudiées pour leurs applications potentielles en médecine, en chimie et dans l'industrie. Ce composé, en particulier, a suscité de l'intérêt en raison de ses propriétés structurales uniques et de ses applications thérapeutiques potentielles.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du N-[4-(10H-phénothiazin-10-yl)butyl]acétamide implique généralement la réaction de dérivés de la phénothiazine avec l'acétamide. Une méthode courante implique l'utilisation d'une réaction de couplage entre la 10H-phénothiazine et un dérivé de la butylamine, suivie d'une acylation avec l'acétamide. Les conditions de réaction exigent souvent l'utilisation d'un catalyseur, tel que le palladium, et peuvent être effectuées sous atmosphère inerte pour éviter l'oxydation .
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer une synthèse à grande échelle utilisant des conditions de réaction similaires à celles décrites ci-dessus. Le processus peut être optimisé pour des rendements et une pureté plus élevés, impliquant souvent plusieurs étapes de purification telles que la recristallisation et la chromatographie .
Analyse Des Réactions Chimiques
Types de réactions
N-[4-(10H-phénothiazin-10-yl)butyl]acétamide peut subir diverses réactions chimiques, notamment :
Oxydation : Ce composé peut être oxydé pour former des sulfoxydes ou des sulfones, selon les conditions de réaction.
Réduction : Les réactions de réduction peuvent convertir le composé en ses dérivés aminés correspondants.
Substitution : Le cycle phénothiazinique peut subir des réactions de substitution électrophile, telles que la nitration ou l'halogénation.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et l'acide m-chloroperbenzoïque.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont souvent utilisés.
Principaux produits formés
Oxydation : Sulfoxydes et sulfones.
Réduction : Dérivés d'amines.
Substitution : Dérivés de la phénothiazine nitrés ou halogénés.
Applications de la recherche scientifique
N-[4-(10H-phénothiazin-10-yl)butyl]acétamide a été étudié pour diverses applications de recherche scientifique :
Chimie : Utilisé comme précurseur dans la synthèse de dérivés plus complexes de la phénothiazine.
Biologie : Investigué pour ses propriétés antimicrobiennes et antifongiques.
Médecine : Exploré pour une utilisation potentielle dans les thérapies anticancéreuses et comme agent neuroleptique.
Industrie : Utilisé dans le développement de semi-conducteurs organiques et d'autres matériaux électroniques.
Mécanisme d'action
Le mécanisme d'action du N-[4-(10H-phénothiazin-10-yl)butyl]acétamide implique son interaction avec diverses cibles moléculaires et voies. Dans les applications médicales, il peut exercer ses effets en se liant à des récepteurs ou des enzymes spécifiques, modulant ainsi leur activité. Par exemple, les dérivés de la phénothiazine sont connus pour interagir avec les récepteurs de la dopamine, ce qui peut influencer les voies neurologiques .
Applications De Recherche Scientifique
Acetamide, N-[4-(10H-phenothiazin-10-yl)butyl]- has been studied for various scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex phenothiazine derivatives.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for potential use in anticancer therapies and as a neuroleptic agent.
Industry: Utilized in the development of organic semiconductors and other electronic materials.
Mécanisme D'action
The mechanism of action of Acetamide, N-[4-(10H-phenothiazin-10-yl)butyl]- involves its interaction with various molecular targets and pathways. In medicinal applications, it may exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. For example, phenothiazine derivatives are known to interact with dopamine receptors, which can influence neurological pathways .
Comparaison Avec Des Composés Similaires
Composés similaires
Chlorpromazine : Un autre dérivé de la phénothiazine utilisé comme antipsychotique.
Prométhazine : Utilisé comme antihistaminique et antiémétique.
Thioridazine : Connu pour ses propriétés antipsychotiques.
Unicité
N-[4-(10H-phénothiazin-10-yl)butyl]acétamide est unique en raison de sa configuration structurale spécifique, ce qui peut conférer des activités biologiques distinctes par rapport à d'autres dérivés de la phénothiazine.
Propriétés
Numéro CAS |
586966-23-6 |
|---|---|
Formule moléculaire |
C18H20N2OS |
Poids moléculaire |
312.4 g/mol |
Nom IUPAC |
N-(4-phenothiazin-10-ylbutyl)acetamide |
InChI |
InChI=1S/C18H20N2OS/c1-14(21)19-12-6-7-13-20-15-8-2-4-10-17(15)22-18-11-5-3-9-16(18)20/h2-5,8-11H,6-7,12-13H2,1H3,(H,19,21) |
Clé InChI |
DUBZXWBBJUCGJL-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NCCCCN1C2=CC=CC=C2SC3=CC=CC=C31 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Acetamide,N-(3-cyano-4,5,6,7-tetrahydrobenzo[B]thiophen-2-YL)-2-[[4-methyl-5-(isopropyl)-4H-1,2,4-triazol-3-YL]thio]-](/img/structure/B12577458.png)
![(1E,1'E)-1,1'-[Methylenedi(4,1-phenylene)]bis[3-(4-methoxyphenyl)triaz-1-ene]](/img/structure/B12577463.png)

![1,3-Dioxolo[4,5-g]quinoline-7-carboxylicacid,6,8-dimethyl-(9CI)](/img/structure/B12577469.png)
![(2R)-2-Methyl-4-phenyl-2-[(trimethylsilyl)oxy]but-3-enenitrile](/img/structure/B12577477.png)



![5-Chloro-2-hydroxy-N-[5-(4-morpholinyl)-2-nitrophenyl]benzamide](/img/structure/B12577512.png)

![6-Oxo-3-[2-(2-sulfophenyl)hydrazinylidene]cyclohexa-1,4-diene-1-carboxylic acid](/img/structure/B12577519.png)
![2-pyridin-3-yl-1H-benzo[g]indole-3-carbaldehyde](/img/structure/B12577523.png)

![[(1-Methylcycloprop-2-en-1-yl)methoxy]benzene](/img/structure/B12577546.png)
